molecular formula C6H7N5O B026047 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-67-5

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B026047
CAS No.: 100644-67-5
M. Wt: 165.15 g/mol
InChI Key: JGSDDGDWMGPLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C6H7N5O and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been a subject of interest in chemical synthesis due to its presence in various biologically active compounds. A study by Liu et al. (2015) described an efficient methodology for synthesizing derivatives of this compound, highlighting its stability and ease of purification. These derivatives were obtained in moderate to good yields, emphasizing the compound's potential for various applications (Liu et al., 2015).

Antifungal and Antibacterial Properties

Research by Jafar et al. (2017) and Beyzaei et al. (2017) explored the antifungal and antibacterial properties of this compound derivatives. Jafar et al. demonstrated that certain synthesized derivatives exhibited significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The study concluded that these derivatives have potential as antifungal agents. Beyzaei et al. synthesized novel derivatives and evaluated their antibacterial activities against various pathogenic bacteria, noting that the inhibitory effects were influenced by the physiochemical properties of the derivatives. Both studies emphasize the compound's potential in developing new antimicrobial agents (Jafar et al., 2017); (Beyzaei et al., 2017).

Anticancer Activity

The compound's derivatives have also been researched for their potential anticancer properties. Abdellatif et al. (2014) synthesized new derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The study highlighted the significant inhibitory activity of certain derivatives, suggesting their potential in cancer therapy. This indicates the versatile biological applications of this compound derivatives in medical research (Abdellatif et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSDDGDWMGPLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460092
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100644-67-5
Record name 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 3 (70.4 g, 0.416 mol) was refluxed in methanolic sodium methoxide solution (25 g sodium dissolved in 1 L methanol) for 2 h. The reaction mixture was cooled to room temperature and neutralized by addition of acetic acid (75 ml). The mixture was evaporated to dryness and the solid was triturated in 600 ml of water, filtered and dried to provide 67.5 g (99% yield) of 4-methoxy-6-aminopyrazolo[3,4-d]pyrimidine (4).
Quantity
70.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 3
Reactant of Route 3
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 4
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 5
Reactant of Route 5
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Reactant of Route 6
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.